2-Chloro-5-methoxy-3-(trifluoromethyl)aniline
Overview
Description
2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3NO. It is a derivative of aniline, featuring a trifluoromethyl group, a methoxy group, and a chlorine atom attached to the benzene ring.
Scientific Research Applications
2-Chloro-5-methoxy-3-(trifluoromethyl)aniline has several scientific research applications:
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition or activation of certain cellular processes .
Pharmacokinetics
The compound’s molecular weight (2256 g/mol) suggests that it may have good bioavailability .
Result of Action
Similar compounds have been known to cause various cellular effects, such as changes in cell morphology, cell cycle arrest, or cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methoxy-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways of other compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis. By affecting MAPK signaling, this compound can alter the expression of genes related to cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, this compound can bind to the active site of enzymes, leading to either inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects of this compound become significant .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body. This compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 2-chloro-5-methoxyaniline followed by reduction to introduce the trifluoromethyl group . Another approach involves the direct trifluoromethylation of 2-chloro-5-methoxyaniline using trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted anilines, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.
2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but lacks the chlorine atom.
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but with different substitution pattern.
Uniqueness
2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-5-methoxy-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-4-2-5(8(10,11)12)7(9)6(13)3-4/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJKLZLTMWEULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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